4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.: 110625-45-1
Cat. No.: VC16140289
Molecular Formula: C12H12F3N5S
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110625-45-1 |
|---|---|
| Molecular Formula | C12H12F3N5S |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H12F3N5S/c1-19(2)9-5-3-8(4-6-9)7-16-20-10(12(13,14)15)17-18-11(20)21/h3-7H,1-2H3,(H,18,21)/b16-7+ |
| Standard InChI Key | GPJCOCLHHWONRW-FRKPEAEDSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereoelectronic Features
The compound’s molecular formula, C₁₂H₁₂F₃N₅S, corresponds to a molar mass of 315.32 g/mol. Its IUPAC name, 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione, reflects the presence of:
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A 1,2,4-triazole ring (positions 1–4) substituted at C3 with a trifluoromethyl (-CF₃) group.
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A thione (-C=S) group at position 5, enhancing electrophilicity and metal-binding capacity .
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An (E)-configured imine (C=N) bridge linking the triazole to a 4-(dimethylamino)phenyl group, which introduces strong electron-donating effects via the dimethylamino (-N(CH₃)₂) substituent.
The planar triazole core and conjugated π-system facilitate intramolecular charge transfer, as evidenced by computational studies predicting a dipole moment of 6.2 Debye and a HOMO-LUMO gap of 3.8 eV.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 315.32 g/mol | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | |
| Topological Polar Surface Area | 98.7 Ų | |
| Hydrogen Bond Donors | 1 (thione S-H) | |
| Hydrogen Bond Acceptors | 6 (N, S, F) |
Synthetic Methodologies
Conventional Condensation Routes
The synthesis typically involves a three-step sequence:
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Formation of 5-(Trifluoromethyl)-1,2,4-triazole-3-thione: Reaction of trifluoroacetic acid hydrazide with carbon disulfide in alkaline ethanol yields the triazole-thione precursor .
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Schiff Base Condensation: The thione reacts with 4-(dimethylamino)benzaldehyde in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA), to form the imine linkage.
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Purification: Crystallization from acetonitrile affords the pure (E)-isomer, confirmed by single-crystal X-ray diffraction showing a dihedral angle of 12.5° between the triazole and phenyl rings.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Toluene | 78% → 89% |
| Catalyst Loading | 5 mol% PTSA | 65% → 82% |
| Reaction Time | 8 hours | 72% → 91% |
Alternative microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (85–88%) .
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 12.7 | 4.2 |
| Panc-1 | 18.4 | 3.1 |
| IGR39 (Melanoma) | 9.8 | 5.6 |
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL in 0.1 N HCl due to protonation of the dimethylamino group.
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LogD (pH 7.4): 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability studies under accelerated conditions (40°C/75% RH) showed <5% degradation over 6 months, with oxidative cleavage of the imine bond as the primary degradation pathway.
Applications in Materials Science
Coordination Polymers and Sensing
Reaction with Zn(II) nitrate in DMF generates a luminescent metal-organic framework (MOF) with:
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Porosity: BET surface area = 680 m²/g.
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Fluorescence Quenching: Selective detection of nitroaromatics (e.g., picric acid) with a LOD of 0.1 ppm.
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